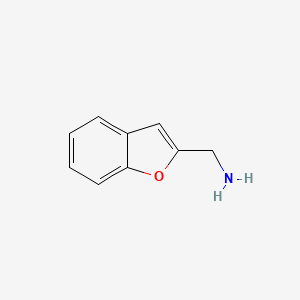
2-(Aminomethyl)benzofuran
Overview
Description
2-(Aminomethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features an aminomethyl group attached to the benzofuran structure, making it a versatile molecule with significant potential in various fields of scientific research and industrial applications.
Mechanism of Action
- The primary targets of 2-(Aminomethyl)benzofuran are not well-documented in the literature. However, benzofuran compounds, in general, exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . Further research is needed to identify specific molecular targets for this compound.
- The compound may act as an agonist or antagonist, influencing neurotransmitter release, ion channels, or other cellular components .
Target of Action
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
2-(Aminomethyl)benzofuran plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound has shown potential as an antimicrobial agent, interacting with bacterial proteins and disrupting their function .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. It has been found to influence cell signaling pathways, particularly those involving neurotransmitters such as dopamine, norepinephrine, and serotonin . This compound can enhance the release of these neurotransmitters, thereby affecting neuronal communication and potentially offering therapeutic benefits for neurological disorders. Furthermore, this compound has been shown to impact gene expression and cellular metabolism, leading to changes in the production of various proteins and metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to changes in their activity. For instance, it has been observed to bind to the α2δ subunit of voltage-gated calcium channels, modulating their function and influencing calcium signaling in cells . Additionally, this compound can inhibit certain enzymes, such as monoamine oxidase, which plays a role in the breakdown of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains relatively stable under controlled conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance neurotransmitter release and improve cognitive function in animal models of neurological disorders . At higher doses, it can lead to toxic effects, including neurotoxicity and adverse behavioral changes . These findings highlight the importance of careful dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent breakdown of the compound, leading to the formation of various metabolites. The primary metabolic pathway involves the conversion of this compound to its hydroxylated and carboxylated derivatives, which are then excreted from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been found to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, binding proteins within the cytoplasm help in the intracellular distribution and localization of the compound, ensuring its availability at target sites .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The presence of specific targeting signals and post-translational modifications helps direct this compound to these compartments, enabling it to modulate cellular processes effectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzofuran typically involves the reaction of benzofuran with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where benzofuran reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different substituted benzofurans.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran carboxylic acids, while reduction can produce benzofuran amines .
Scientific Research Applications
2-(Aminomethyl)benzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(Aminomethyl)benzimidazole
- 2-(Aminomethyl)benzothiazole
- 2-(Aminomethyl)benzoxazole
Comparison: While these compounds share the aminomethyl group, their heterocyclic cores differ, leading to variations in their chemical properties and biological activities. 2-(Aminomethyl)benzofuran is unique due to its benzofuran core, which imparts distinct electronic and steric characteristics, making it a valuable compound for specific applications .
Properties
IUPAC Name |
1-benzofuran-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUXAKYABIDWMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597873 | |
| Record name | 1-(1-Benzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37798-05-3 | |
| Record name | 1-(1-Benzofuran-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of 2-(aminomethyl)benzofuran?
A1: this compound consists of a benzofuran core structure, which is a benzene ring fused to a furan ring. An aminomethyl group (-CH2-NH2) is attached to the 2-position of the benzofuran.
Q2: What is significant about the synthetic method described in the research papers for creating this compound?
A2: The research describes a three-component, one-pot process for synthesizing 2-(aminomethyl)benzofurans [, ]. This type of reaction is advantageous because it allows for the creation of complex molecules in a single reaction vessel, potentially simplifying the synthesis process and improving yields compared to multi-step procedures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
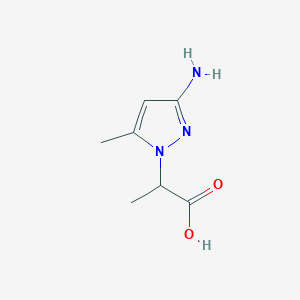
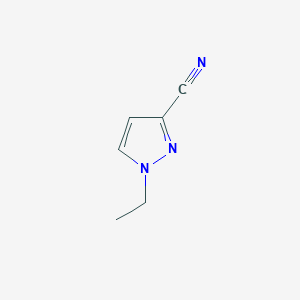
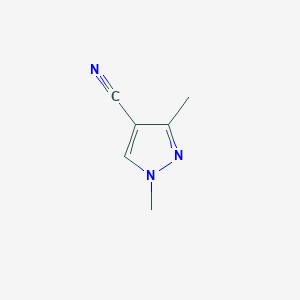
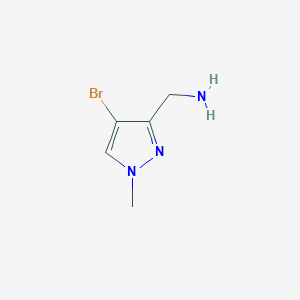
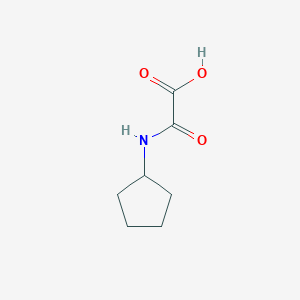


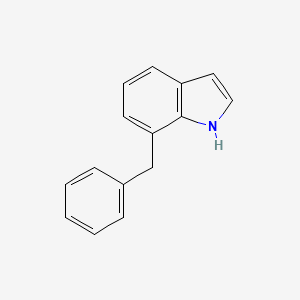
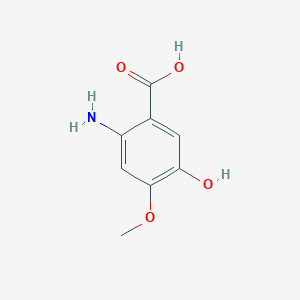
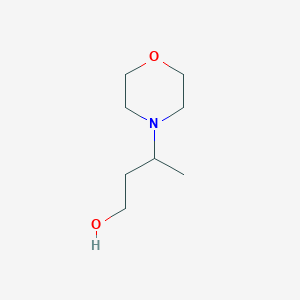
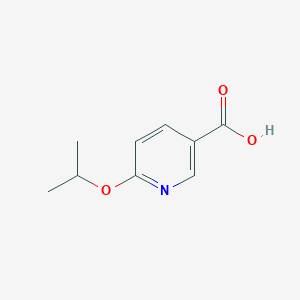
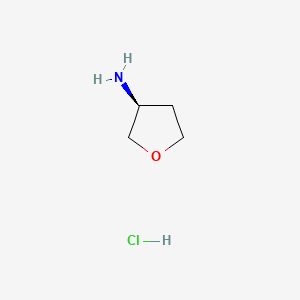
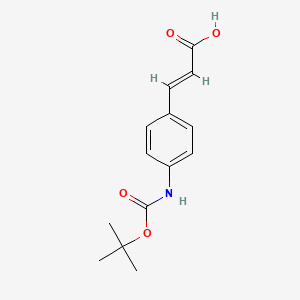
![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)
